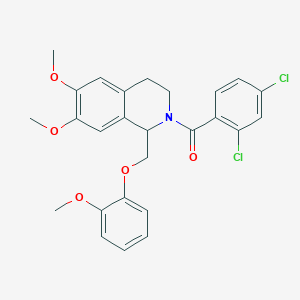
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and is known to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole has also been shown to exhibit various other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole in lab experiments is its relatively simple synthesis method. Additionally, it exhibits potent activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, studies are needed to investigate the toxicity and safety of this compound in vivo, which will be essential for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole can be achieved using various methods. One of the most common methods is the reaction between 3-methylphenylhydrazine and 2-methylsulfonyl-5-thiophen-2-ylacetonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-5-3-6-12(9-11)14-10-13(15-7-4-8-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZDPBBADQQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)

![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate](/img/structure/B2934594.png)
![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)
![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)